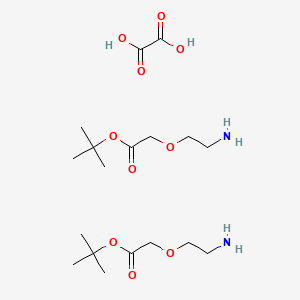

tert-Butyl 2-(2-aminoethoxy)acetate hemioxalate

Description

tert-Butyl 2-(2-aminoethoxy)acetate hemioxalate (CAS 932740-71-1) is a specialized chemical compound with the molecular formula C₁₅H₂₁NO₆ and a molecular weight of 311.33 g/mol . It is an oxalate salt derivative of tert-butyl 2-(2-aminoethoxy)acetate, characterized by the presence of a hemioxalate counterion. This structural modification enhances its crystallinity and stability, making it suitable for pharmaceutical applications where controlled solubility and shelf-life are critical . The compound features an ethoxy-linked amino group, which contributes to its reactivity in nucleophilic substitutions and conjugation reactions. Its synthesis typically involves protecting group strategies and oxalic acid salt formation to optimize purity (>95%) and yield .

Properties

IUPAC Name |

tert-butyl 2-(2-aminoethoxy)acetate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H17NO3.C2H2O4/c2*1-8(2,3)12-7(10)6-11-5-4-9;3-1(4)2(5)6/h2*4-6,9H2,1-3H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKJWZAVFQKCNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCN.CC(C)(C)OC(=O)COCCN.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-aminoethoxy)acetate hemioxalate typically involves the reaction of tert-butyl 2-(2-aminoethoxy)acetate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the hemioxalate salt. The general reaction scheme is as follows:

Starting Materials: tert-Butyl 2-(2-aminoethoxy)acetate and oxalic acid.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, at room temperature or slightly elevated temperatures.

Purification: The product is purified by recrystallization or chromatography to obtain the desired hemioxalate salt with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

Raw Material Handling: Ensuring the availability and quality of starting materials.

Reaction Control: Maintaining optimal reaction conditions to maximize yield and minimize by-products.

Purification and Quality Control: Employing advanced purification techniques and rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-aminoethoxy)acetate hemioxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amino group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation Reagents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction Reagents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution Reagents: Various halides, acids, and bases can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

Reduction: Reduced forms such as primary or secondary amines.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

tert-Butyl 2-(2-aminoethoxy)acetate hemioxalate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-aminoethoxy)acetate hemioxalate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The specific molecular targets and pathways depend on the context of its application, such as its role in drug development or biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between tert-butyl 2-(2-aminoethoxy)acetate hemioxalate and related compounds:

Structural and Functional Analysis

- Aminoethoxy vs. Chloroethoxy: The chloroethoxy derivative (CAS 73834-55-6) serves as a precursor for introducing amino groups via nucleophilic substitution. In contrast, the aminoethoxy group in the hemioxalate enables direct participation in conjugation reactions (e.g., amide bond formation) without further modification .

- Oxalate vs. Hydrochloride Salts: The hemioxalate form exhibits superior crystallinity compared to the hydrochloride salt of tert-butyl 2-[(cyclopropylmethyl)amino]acetate (CAS 1909327-88-3). However, the hydrochloride offers higher aqueous solubility, advantageous for in vivo applications .

- PEG Chain Length : Compounds with extended ethoxy chains (e.g., tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate) demonstrate enhanced hydrophilicity, making them ideal for solubilizing hydrophobic drugs. The hemioxalate’s shorter chain prioritizes compact molecular design for targeted delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.